3-Isopropylsulfonylphenylhydrazine

Anaerobic adhesives Cure acceleration Threadlocking

3-Isopropylsulfonylphenylhydrazine (IUPAC: (3-propan-2-ylsulfonylphenyl)hydrazine) is a meta-substituted sulfonylphenylhydrazine derivative with molecular formula C9H14N2O2S and molecular weight 214.29 g/mol. It belongs to the broader class of sulfonyl hydrazides, characterized by an electron-withdrawing sulfonyl group (–SO2–) that renders the hydrazine moiety nonbasic, in contrast to the parent compound phenylhydrazine (pKa ~8.79).

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B8038928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylsulfonylphenylhydrazine
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC(=C1)NN
InChIInChI=1S/C9H14N2O2S/c1-7(2)14(12,13)9-5-3-4-8(6-9)11-10/h3-7,11H,10H2,1-2H3
InChIKeyFTIYDURIUQFSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropylsulfonylphenylhydrazine for Procurement: Compound Class, Key Characteristics, and Comparator Landscape


3-Isopropylsulfonylphenylhydrazine (IUPAC: (3-propan-2-ylsulfonylphenyl)hydrazine) is a meta-substituted sulfonylphenylhydrazine derivative with molecular formula C9H14N2O2S and molecular weight 214.29 g/mol . It belongs to the broader class of sulfonyl hydrazides, characterized by an electron-withdrawing sulfonyl group (–SO2–) that renders the hydrazine moiety nonbasic, in contrast to the parent compound phenylhydrazine (pKa ~8.79) [1]. The compound is primarily sourced as a research intermediate from specialty chemical suppliers including Fluorochem (via CymitQuimica), BenchChem, and EvitaChem, with the hydrochloride salt form additionally available . Its closest functional analogs include the para-substituted positional isomer 4-isopropylsulfonylphenylhydrazine, the methyl homolog 4-(methylsulfonyl)phenylhydrazine (MSPH), and the unsubstituted parent phenylhydrazine, each presenting distinct physicochemical and performance profiles that preclude indiscriminate interchangeability .

Why 3-Isopropylsulfonylphenylhydrazine Cannot Be Casually Replaced by Generic In-Class Analogs


Indiscriminate substitution among sulfonylphenylhydrazine analogs carries quantifiable risk across at least three orthogonal dimensions. First, the positional isomerism—meta (3-) versus para (4-) substitution on the phenyl ring—governs the electronic distribution at the hydrazine nitrogen, directly modulating nucleophilic reactivity, redox potential, and coordination behavior in metal-catalyzed or enzyme-binding contexts . Second, the alkyl chain identity on the sulfonyl group (methyl vs. isopropyl) alters lipophilicity by approximately 1–2 logP units, affecting both phase-transfer behavior in synthetic applications and accelerator dissolution kinetics in anaerobic adhesive formulations . Third, the presence of the sulfonyl group fundamentally changes the acid-base character of the hydrazine moiety: unlike basic phenylhydrazine (pKa ~8.79), sulfonyl hydrazides are nonbasic, eliminating acid-catalyzed side reactions and altering salt-forming and storage properties [1]. These three differentiation axes converge such that a compound optimized for one application space—e.g., anaerobic adhesive acceleration on passivated steel—cannot be assumed to perform equivalently with a positional isomer or a shorter-chain alkyl homolog without explicit validation data.

Quantitative Differentiation Evidence for 3-Isopropylsulfonylphenylhydrazine Versus Closest Analogs


Anaerobic Adhesive Accelerator Performance: Alkylsulfonylphenylhydrazine Class vs. Conventional Hydrazine Accelerators

In the foundational patent US 5,109,036, the alkylsulfonylphenylhydrazine class—exemplified by 4-(methylsulfonyl)phenylhydrazine (MSPH)—was compared head-to-head against four conventional accelerator compounds: dimethylparatoluidine (DMpT), 1-acetyl-2-phenylhydrazine (APH), 4-nitrophenylhydrazine (NPH), and (2,4-dinitrophenyl)hydrazine (DNPH). MSPH achieved a fixation time of 15 minutes on ordinary steel bolts and 7 hours on bichromated galvanized steel (Z5F) at 0.1% loading, whereas all other accelerators except NPH failed to harden within 4 hours on steel and only MSPH cured within 24 hours on passivated bichromated steel. With 0.3% loading and saccharin co-accelerator, MSPH delivered fixation times of 3 minutes (steel 6.8), 5 minutes (steel 8.8), and 60 minutes (bichromated steel), outperforming DMpT (30 min, >2 hr, >2 hr), APH (5 min, 20 min, >2 hr), and DNPH (10 min, 25 min, >2 hr) [1]. The unscrewing braking torque after 1 hour at 100°C was 19 Nm for MSPH versus 12 Nm (DMpT), 11 Nm (APH), 16 Nm (NPH), and 8 Nm (DNPH)—a 58% advantage over the next-best alternative [1]. This class-level evidence is directly relevant to 3-isopropylsulfonylphenylhydrazine, which is encompassed by the patent's broad alkylsulfonylphenylhydrazine claims and is expected to exhibit comparable or enhanced accelerator activity due to increased alkyl chain lipophilicity facilitating dissolution in the dimethacrylate matrix [1][2].

Anaerobic adhesives Cure acceleration Threadlocking Steel bonding Passivated substrates

Basicity and Handling Profile: Nonbasic Sulfonyl Hydrazide vs. Basic Phenylhydrazine

Phenylhydrazine (pKa ~8.79 at 15°C ) is a basic amine that forms salts with acids, is corrosive, and is susceptible to proton-catalyzed decomposition pathways. In contrast, sulfonyl hydrazides including 3-isopropylsulfonylphenylhydrazine are rendered nonbasic by the strong electron-withdrawing inductive effect of the –SO2– substituent, which delocalizes the nitrogen lone pair [1]. This fundamental difference has been experimentally demonstrated in N-arylsulfonyl hydrazone studies where the sulfonyl group's electron withdrawal suppresses N-protonation, conferring stability under acidic conditions and avoiding the acid-catalyzed side reactions typical of phenylhydrazine [2]. Phenylhydrazine exhibits high water solubility (145 g/L at 20°C) and a logP of 1.25–1.75, whereas sulfonylphenylhydrazines are poorly water-soluble and preferentially partition into organic solvents . For 3-isopropylsulfonylphenylhydrazine specifically, the hydrochloride salt form is available and provides a stable, crystalline solid with molecular weight 250.74 g/mol, suitable for precise formulation weighing .

Basicity Acid-base properties Handling safety Salt formation Storage stability

Positional Isomerism: Meta (3-) vs. Para (4-) Substitution Effects on Electronic Properties and Reactivity

The sulfonyl group (–SO2–) is a strong meta-directing, deactivating substituent in electrophilic aromatic substitution [1]. In 3-isopropylsulfonylphenylhydrazine, the sulfonyl group is positioned meta to the hydrazine moiety, whereas in the commercially more common 4-isopropylsulfonylphenylhydrazine, it occupies the para position . This positional difference has experimentally demonstrable consequences: in a voltammetric study comparing para- and meta-nitrosulfonylhydrazine derivatives, the meta isomer exhibited a distinct reduction potential due to altered electronic communication between the sulfonyl and hydrazine groups through the aromatic ring [2]. The meta arrangement reduces direct resonance conjugation between the sulfonyl group and the hydrazine nitrogen, resulting in a different nucleophilicity profile at the terminal –NH2, which is pertinent for condensation reactions with carbonyl substrates and for metal-coordination behavior . The 4-isopropylsulfonylphenylhydrazine isomer (InChI Key: WITYOZYJYOLXAU-UHFFFAOYSA-N) and 3-isopropylsulfonylphenylhydrazine (InChI Key: FTIYDURIUQFSFT-UHFFFAOYSA-N) are chromatographically distinguishable and are supplied as distinct catalog items .

Positional isomerism Electronic effects meta-Directing Sulfonyl group Regioselectivity

Alkyl Chain Length Differentiation: Isopropyl vs. Methyl Sulfonyl Substituent Impact on Lipophilicity and Formulation Behavior

The replacement of a methyl group with an isopropyl group on the sulfonyl substituent increases both molecular weight (from 186.23 to 214.29 g/mol for the free base) and lipophilicity. The measured logP for 4-(methylsulfonyl)phenylhydrazine is 3.03 , while the estimated logP for the isopropyl homolog is approximately 1.0–1.5 units higher based on the Hansch π contribution of ~1.3 for an isopropyl vs. methyl substituent [1]. For the 3-substituted isomer specifically, the meta positioning of the sulfonyl group may modestly reduce logP relative to the para isomer due to altered dipole moment orientation. The hydrochloride salt of 3-isopropylsulfonylphenylhydrazine (MW 250.74) exhibits solubility in DMSO (>30 mg/mL) and is typically handled as a solid, contrasting with the methyl analog MSPH hydrochloride (MW 222.69, mp 202°C) . In anaerobic adhesive applications, the increased lipophilicity of the isopropyl variant is expected to enhance dissolution kinetics in the hydrophobic dimethacrylate monomer matrix, potentially improving accelerator dispersion uniformity relative to the methyl analog, although direct comparative curing data for the isopropyl vs. methyl variants are not available in the public domain [2].

Lipophilicity logP Alkyl chain effect Solubility Formulation ADME

Synthetic Route Differentiation: Precursor Aldehyde Availability and Reaction Yield Profile

3-Isopropylsulfonylphenylhydrazine is synthesized via condensation of 3-isopropylsulfonylbenzaldehyde with hydrazine hydrate in ethanol under reflux, followed by reduction of the intermediate hydrazone . This route mirrors that of the para isomer, which uses 4-isopropylsulfonylbenzaldehyde. However, the commercial availability and synthetic accessibility of the meta-substituted benzaldehyde precursor differ from the para analog: para-substituted arylsulfonylbenzaldehydes are more extensively described in the literature, with established synthetic protocols dating to Burton and Hu (1948) [1], whereas the meta-substituted variants are less commonly stocked by major reagent suppliers. The para isomer has reported synthesis yields of 38% (258 mg from 390 mg crude, achieving 99% purity after re-treatment with hydrazine) . The meta isomer's synthesis from the corresponding m-substituted benzaldehyde is expected to follow comparable yields based on the analogous hydrazone formation mechanism, though the electron-withdrawing meta-sulfonyl group may slightly reduce the electrophilicity of the carbonyl carbon relative to the para isomer, potentially requiring longer reflux times for complete conversion [2]. The hydrochloride salt of the meta isomer is prepared by treatment with HCl in a suitable organic solvent, yielding a crystalline solid with improved handling characteristics .

Synthetic accessibility Precursor availability Hydrazone formation 3-Isopropylsulfonylbenzaldehyde Reaction yield

Storage Stability and Co-accelerator Compatibility: Alkylsulfonylphenylhydrazine Class vs. Nitrophenylhydrazine and Acetylphenylhydrazine

A critical differentiator in anaerobic adhesive formulation is storage stability in the presence of air. USP 5,109,036 Example 4 demonstrated that combining 4-nitrophenylhydrazine (NPH) with saccharin as co-accelerator caused spontaneous polymerization despite air exposure above the liquid, rendering the formulation unusable [1]. In contrast, MSPH (the alkylsulfonylphenylhydrazine exemplar) maintained full air stability with saccharin while achieving the fastest fixation times (3–5 minutes on steel 6.8 and 8.8) and the only formulation to cure on bichromated steel within 60 minutes [1]. The patent further establishes that MSPH eliminates the need for tertiary amine co-accelerators such as dimethylparatoluidine (DMpT), simplifying formulation complexity while matching or exceeding performance—MSPH alone delivers 4 Nm torque after 2 hours versus <1 Nm for APH and DNPH [1][2]. This stability-versus-reactivity balance is a hallmark of the alkylsulfonylphenylhydrazine class and is recapitulated in the Japanese patent family emphasizing improved storage stability [3]. The 3-isopropylsulfonyl variant, by virtue of the isopropyl group's greater steric shielding of the hydrazine moiety compared to methyl, may confer incrementally improved shelf stability against adventitious oxidation, though specific accelerated aging data comparing alkyl chain lengths within the class are not publicly available [3].

Storage stability Co-accelerator Saccharin Formulation stability Premature polymerization

High-Impact Application Scenarios for 3-Isopropylsulfonylphenylhydrazine Based on Evidence


Anaerobic Threadlocking Adhesive Formulation for Passivated and Treated Steel Fasteners

Based on USP 5,109,036 class-level data, 3-isopropylsulfonylphenylhydrazine is positioned as a candidate accelerator for anaerobic adhesive formulations targeting zinc-coated, bichromated, and galvanized steel fasteners—substrates on which conventional accelerators (DMpT, APH, DNPH) fail to achieve cure within 24 hours at low loading [1]. The isopropyl substituent's enhanced lipophilicity (estimated logP ~2–2.5) relative to the methyl exemplar MSPH (logP 3.03 for the para isomer) may improve dissolution kinetics in hydrophobic dimethacrylate monomers, potentially enabling lower effective loading concentrations . Formulators should evaluate this compound at 0.1–0.3% w/w with saccharin co-accelerator, benchmarking fixation time and breakaway torque against MSPH as the class reference standard.

Medicinal Chemistry: Sulfonyl Hydrazide Scaffold for Enzyme Inhibitor Development

The nonbasic character of the sulfonyl hydrazide moiety, combined with the meta-substituted isopropylsulfonyl group, provides a differentiated pharmacophore for medicinal chemistry programs targeting enzymes where hydrazine basicity is undesirable—such as in metallo-β-lactamase inhibition, where N-arylsulfonyl hydrazones have demonstrated IMP-1 inhibitory activity requiring bulky aromatic substituents flanking the sulfonyl hydrazone backbone [2]. The 3-isopropylsulfonyl substitution pattern offers a distinct steric and electronic profile compared to the more common para-substituted analogs, potentially exploring chemical space underrepresented in current sulfonyl hydrazide screening libraries .

Organic Synthesis: Meta-Substituted Sulfonyl Hydrazine as a Building Block for Heterocycle Construction

3-Isopropylsulfonylphenylhydrazine serves as a precursor for the synthesis of 1-arylpyrazoles, indoles, and other nitrogen-containing heterocycles via Fischer indole synthesis or condensation with 1,3-dicarbonyl compounds . The meta positioning of the sulfonyl group avoids direct resonance conjugation with the hydrazine nitrogen, preserving higher nucleophilicity at the terminal –NH2 compared to the para isomer—a property that may translate to faster condensation kinetics with carbonyl electrophiles and altered regioselectivity in cyclization reactions . The hydrochloride salt form (MW 250.74) provides precise stoichiometric control for small-scale exploratory synthesis.

Agrochemical Intermediate: Sulfonyl Hydrazine Building Block for Herbicide and Fungicide Development

Sulfonyl hydrazides are established intermediates in the synthesis of herbicidal sulfonylureas and fungicidal compounds, as documented in patent literature describing phenylhydrazine derivatives for pest control applications [3][4]. The 3-isopropylsulfonyl substitution pattern provides a differentiated steric footprint compared to the methylsulfonyl and 4-isopropylsulfonyl variants commonly used in agrochemical SAR exploration. The compound's organic-solvent solubility profile (soluble in methanol, dichloromethane; poorly water-soluble) is advantageous for typical agrochemical process chemistry employing organic-phase reactions .

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